2,4-Diaminopyrimidine-5-carboxaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 2,4-diaminopyrimidine derivatives has been explored in several studies. For instance, a series of 2,4-diamino-5-[2-methoxy-5-alkoxybenzyl]pyrimidines and 2,4-diamino-5-[2-methoxy-5-(omega-carboxyalkyloxy)benzyl]pyrimidines were synthesized to improve potency and selectivity of DHFR inhibition . Another study synthesized 2,4-diamino-5-methyl-6-substituted-pyrido[2,3-d]pyrimidines as potential DHFR inhibitors using reductive amination and nucleophilic displacement techniques . Additionally, 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines were obtained from 2,4-diamino-5-(5'-iodo-2'-methoxybenzyl)pyrimidine via a Sonogashira reaction .
Molecular Structure Analysis
The molecular structure of 2,4-diaminopyrimidine derivatives is characterized by the presence of a pyrimidine ring substituted at the 2 and 4 positions with amino groups. The 5-position is modified with various substituents to enhance interaction with DHFR from different species, including Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium . The modifications aim to increase the selectivity and potency of the inhibitors by optimizing interactions within the active site of DHFR.
Chemical Reactions Analysis
The chemical reactivity of 2,4-diaminopyrimidine derivatives is largely influenced by the substituents at the 5-position. These modifications are designed to interact with DHFR's active site and can include alkoxy, carboxyalkyloxy, and aryl groups . The introduction of these groups is achieved through various chemical reactions, including reductive amination, nucleophilic displacement, and Sonogashira coupling, which are tailored to produce compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-diaminopyrimidine derivatives are crucial for their biological activity and pharmacokinetic profile. For example, the introduction of an omega-carboxyl group was expected to improve water solubility relative to other DHFR inhibitors . The lipophilicity of these compounds, as indicated by their calculated log P values, is directly related to their ability to penetrate cells and reach their target enzymes . The selectivity index (SI) is another important property, which is determined by comparing the inhibitory concentration (IC50) against DHFR from pathogens versus mammalian DHFR .
Scientific Research Applications
Hybrid Catalysts in Synthesis
The use of 2,4-Diaminopyrimidine-5-carboxaldehyde derivatives in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, highlighted by Parmar, Vala, and Patel (2023), showcases its importance in medicinal and pharmaceutical industries. The review emphasized the versatility of these scaffolds, made possible by employing hybrid catalysts, including organocatalysts and nanocatalysts, for the development of lead molecules with broad catalytic applications (Parmar, Vala, & Patel, 2023).
Fluorinated Pyrimidines in Cancer Treatment
Gmeiner (2020) discussed the advancements in fluorine chemistry to enhance the application of fluorinated pyrimidines, like 5-Fluorouracil, in cancer treatment. This review sheds light on the synthetic pathways for incorporating fluorinated derivatives, including those from 2,4-Diaminopyrimidine-5-carboxaldehyde, to study metabolism and biodistribution, thereby improving cancer treatment strategies (Gmeiner, 2020).
Structural Characteristics of Antifolate Compounds
Schwalbe and Cody (2006) provided a comprehensive review on the structural aspects of antifolate compounds, highlighting the significance of the 2,4-diaminopyrimidine moiety in dihydrofolate reductase (DHFR) inhibitors. This work emphasizes the importance of 2,4-Diaminopyrimidine-5-carboxaldehyde derivatives in developing clinically useful antifolates for treating infections and cancer (Schwalbe & Cody, 2006).
Innovative Diagnostic Procedures
Kuhara (2001) outlined a novel diagnostic procedure for metabolic disorders, leveraging the chemical specificity of pyrimidine derivatives for sensitive and comprehensive detection. This method, involving gas chromatography-mass spectrometry, underscores the diagnostic potential of compounds derived from 2,4-Diaminopyrimidine-5-carboxaldehyde in identifying various metabolic diseases (Kuhara, 2001).
Purinergic P2X3 and P2X2/3 Receptor Antagonists
Marucci et al. (2019) reviewed the development of P2X3 and P2X2/3 receptor antagonists, highlighting the structural significance of pyrimidine derivatives in discovering new selective antagonists for treating pain-related diseases. This work points to the therapeutic potential of 2,4-Diaminopyrimidine-5-carboxaldehyde derivatives in developing drugs for bladder disorders, chronic obstructive pulmonary diseases, and gastrointestinal issues (Marucci et al., 2019).
Safety And Hazards
The safety data sheet for 2,4-Diaminopyrimidine-5-carboxaldehyde indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, ensuring adequate ventilation, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Future research directions could involve the design and synthesis of 2,4-Diaminopyrimidine derivatives with enhanced therapeutic activities and minimum toxicity . The development of new therapies based on 2,4-Diaminopyrimidine derivatives has been suggested in numerous publications, studies, and clinical trials .
properties
IUPAC Name |
2,4-diaminopyrimidine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-4-3(2-10)1-8-5(7)9-4/h1-2H,(H4,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWNWKWQOLEVEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70309219 | |
Record name | 2,4-Diaminopyrimidine-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70309219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diaminopyrimidine-5-carboxaldehyde | |
CAS RN |
20781-06-0 | |
Record name | 20781-06-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211353 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Diaminopyrimidine-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70309219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-diaminopyrimidine-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.